Oryzalin

Catalog No.
S589941
CAS No.
19044-88-3
M.F
C12H18N4O6S
M. Wt
346.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oryzalin

CAS Number

19044-88-3

Product Name

Oryzalin

IUPAC Name

4-(dipropylamino)-3,5-dinitrobenzenesulfonamide

Molecular Formula

C12H18N4O6S

Molecular Weight

346.36 g/mol

InChI

InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22)

InChI Key

UNAHYJYOSSSJHH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in ethanol; practically insoluble in hexane.
Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C)
In water, 2.5 mg/l @ 25 °C

Synonyms

ORYZALIN; 19044-88-3; Surflan; Dirimal; 4-(Dipropylamino)-3,5-dinitrobenzenesulfonamide

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]

The exact mass of the compound Oryzalin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol; practically insoluble in hexane.solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °c)in water, 2.5 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 648479. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Oryzalin is a highly selective dinitroaniline antimitotic agent that disrupts microtubule polymerization by binding specifically to plant and apicomplexan α-tubulin. For industrial and laboratory procurement, it presents as a stable, deep orange crystalline solid with a water solubility of approximately 2.5 mg/L at 25 °C, which is notably higher than several other in-class analogs . Its exceptionally low vapor pressure and high thermal stability make it a preferred precursor for surface-applied formulations and open-system in vitro assays. Because it exhibits negligible affinity for vertebrate tubulin, oryzalin offers a wide safety margin, making it a critical reagent for plant tissue culture, herbicide manufacturing, and targeted antiparasitic drug discovery [1].

Substituting oryzalin with generic antimitotics or closely related dinitroanilines often compromises process efficiency and operator safety. While colchicine is the traditional benchmark for plant chromosome doubling, it is highly toxic to mammals and requires millimolar concentrations that frequently cause severe phytotoxicity and poor plant regeneration [1]. Conversely, attempting to use cheaper dinitroaniline analogs like trifluralin introduces severe handling constraints; trifluralin's high vapor pressure leads to rapid evaporative loss in open systems, necessitating immediate mechanical soil incorporation or sealed culture vessels [2]. Oryzalin circumvents these failures by providing micromolar efficacy with minimal volatility, ensuring reproducible dosing and superior survival rates in both agricultural applications and sensitive tissue cultures[1].

Volatility and Open-System Stability

Oryzalin exhibits an exceptionally low vapor pressure compared to its structural analog trifluralin, fundamentally altering its handling requirements. At 25 °C, oryzalin's vapor pressure is measured at 9.75 × 10⁻⁹ mmHg, whereas trifluralin reaches approximately 1.1 × 10⁻⁴ mmHg [1]. This ~10,000-fold reduction in volatility means oryzalin does not undergo appreciable evaporative loss when applied to surfaces or utilized in open in vitro culture systems, eliminating the need for immediate mechanical incorporation or hermetically sealed environments .

Evidence DimensionVapor Pressure at 25 °C
Target Compound DataOryzalin (9.75 × 10⁻⁹ mmHg)
Comparator Or BaselineTrifluralin (~1.1 × 10⁻⁴ mmHg)
Quantified Difference~10,000-fold lower volatility for oryzalin.
ConditionsStandard handling and surface application at 25 °C.

Eliminates the need for immediate mechanical soil incorporation or sealed culture vessels, reducing process complexity and preventing evaporative dosing errors.

Polyploidy Induction Efficiency and Operator Safety

In plant tissue culture applications, oryzalin is vastly superior to the traditional agent colchicine in both efficacy and safety. Studies on haploid apple shoots and other cultivars demonstrate that oryzalin effectively induces chromosome doubling at concentrations of 5 to 30 µM, whereas colchicine requires concentrations between 0.25 and 1.25 mM to achieve comparable results [1]. Furthermore, oryzalin treatments (e.g., 0.001%–0.01%) result in less inhibition of plant regeneration and a higher yield of viable polyploid plants compared to the highly toxic colchicine [2].

Evidence DimensionEffective Concentration for Chromosome Doubling
Target Compound DataOryzalin (5 – 30 µM)
Comparator Or BaselineColchicine (0.25 – 1.25 mM)
Quantified DifferenceOryzalin is effective at 10- to 100-fold lower concentrations.
ConditionsIn vitro plant tissue culture (e.g., Lilium, apple shoots).

Drastically reduces hazardous material handling risks for laboratory personnel while improving plant tissue survival and regeneration rates.

Selective Apicomplexan Parasite Tubulin Inhibition

Oryzalin demonstrates extreme selectivity for protozoan α-tubulin over mammalian tubulin, making it an ideal scaffold for antiparasitic research. In in vitro assays against Toxoplasma gondii, oryzalin inhibited parasite replication with an IC₅₀ of approximately 0.25 µM [1]. In stark contrast, its IC₅₀ for host human fibroblasts (HFF) exceeded 99 µM, yielding a selectivity index of >100[2]. This high specificity is driven by the unique binding site in apicomplexan tubulin, which is absent in vertebrate tubulin, ensuring potent antimitotic action against the parasite without host cell toxicity [1].

Evidence DimensionGrowth Inhibition (IC₅₀)
Target Compound DataOryzalin against T. gondii (~0.25 µM)
Comparator Or BaselineOryzalin against host human fibroblasts (>99 µM)
Quantified Difference>100-fold selectivity for parasite tubulin over mammalian host cells.
ConditionsIn vitro intracellular parasite replication assay.

Provides a highly selective, low-toxicity baseline compound for developing targeted anti-parasitic therapeutics against apicomplexans.

In Vitro Plant Breeding and Polyploidy Induction

Due to its micromolar efficacy and low phytotoxicity, oryzalin is the preferred antimitotic agent for chromosome doubling in sterile plant tissue cultures (e.g., Lilium, fruit crops, potatoes). It directly replaces colchicine, significantly improving operator safety and plant regeneration yields[1].

Pre-Emergence Herbicide Formulation

Exploiting its exceptionally low vapor pressure (9.75 × 10⁻⁹ mmHg), oryzalin is ideal for surface-applied agricultural and turf management products. Unlike trifluralin, it remains stable on the soil surface without requiring immediate mechanical incorporation to prevent volatilization.

Antiparasitic Drug Discovery Scaffolding

With a selectivity index >100 for apicomplexan tubulin over mammalian tubulin, oryzalin serves as a critical baseline compound and structural scaffold for screening and synthesizing novel inhibitors against Toxoplasma gondii, Plasmodium falciparum, and Leishmania [2].

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide.
Yellow-orange crystals; [CAMEO] Formulated as aqueous suspensions and powders; [EXTOXNET]

Color/Form

Yellow-orange crystals

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

346.09470548 Da

Monoisotopic Mass

346.09470548 Da

Boiling Point

Decomp @ 265 °C

Heavy Atom Count

23

LogP

3.73 (LogP)
log Kow= 3.73 (pH 7)

Odor

No appreciable odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides and sulfur oxides/.

Melting Point

137-138 °C
Mp: 141-142 °C /Technical oryzalin/

UNII

662E385DWH

GHS Hazard Statements

Aggregated GHS information provided by 248 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 248 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 245 of 248 companies with hazard statement code(s):;
H317 (99.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (36.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Affects physiological growth processes associated with seed germination.

Vapor Pressure

9.75X10-9 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

19044-88-3

Absorption Distribution and Excretion

There is no significant absorption or translocation of oryzalin in soybean plants or in wheat grown as a rotation crop.

Wikipedia

Oryzalin

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals
HERBICIDES

General Manufacturing Information

Compatible with many other herbicides and fertilizers.
Compatible with most fertilizers and other wettable powder formulations, if not highly alkaline. Oryzalin is compatible with hard water.
Technical oryzalin /is/ the active ingredient of SURFLAN 75W and AS.

Analytic Laboratory Methods

The analytical method for residue determination requires extraction of the crop tissue or soil with a solvent such as methanol, solvent partition, conversion of the oryzalin to its dimethyl derivative with methyl iodide, and removal of interfering substances on an alumina column. Final measurement is made by GC utilizing an electron affinity detector. The test sensitivity is 25 to 50 ppb.
Determination of oryzalin in crops by using GLC with an ECD. The detection limit is 0.01 ppm. Recoveries were 75-90%.
Product can be analyzed by spectrophotometry (OD Decher and WS Johnson, Anal. Methods Pestic Plant Growth Regul, 1976, 8, 433) or by hplc with uv detection (SD West in Comp Anal Profiles, Ch 9). Residues by gc of a methylated derivative, with ECD; other residue methods briefly reviewed (SD West, loc cit).
In formulated products, adsorption of the bright orange solution of oryzalin in benzene:ethyl acetate is measured at 383 nm after removal of colored impurities...
For more Analytic Laboratory Methods (Complete) data for ORYZALIN (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under normal storage conditions. Decomposed by UV irradiation.
The shelf life of these formulations is more than 2 years.

Dates

Last modified: 08-15-2023
1: Baranauskiene L, Matulis D. Herbicide oryzalin inhibits human carbonic anhydrases in vitro. J Biochem Mol Toxicol. 2017;31(6):10.1002/jbt.21894. doi:10.1002/jbt.21894
2: Allum JF, Bringloe DH, Roberts AV. Chromosome doubling in a Rosa rugosa Thunb. hybrid by exposure of in vitro nodes to oryzalin: the effects of node length, oryzalin concentration and exposure time. Plant Cell Rep. 2007;26(11):1977–1984. doi:10.1007/s00299-007-0411-y
3: Yue M, Chen CS, Liao J, Sun J, Shen WJ. Zhong Yao Cai. 2011;34(1):4–8.
4: Makioka A, Kumagai M, Ohtomo H, Kobayashi S, Takeuchi T. Effect of the antitubulin drug oryzalin on the encystation of Entamoeba invadens. Parasitol Res. 2000;86(8):625–629. doi:10.1007/pl00008542
5: Morejohn LC, Bureau TE, Molè-Bajer J, Bajer AS, Fosket DE. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta. 1987;172(2):252–264. doi:10.1007/BF00394595
6: Hall LC, Okihiro M, Johnson ML, Teh SJ. Surflan and oryzalin impair reproduction in the teleost medaka (Oryzias latipes). Mar Environ Res. 2007;63(2):115–131. doi:10.1016/j.marenvres.2006.07.003
7: de J da S de Carvalho M, Gomes VB, da S Souza A, Aud FF, Santos-Serejo JA, Oliveira EJ. Inducing autotetraploids in cassava using oryzalin and colchicine and their in vitro morphophysiological effects. Genet Mol Res. 2016;15(2):10.4238/gmr.15028281. Published 2016 Jun 21. doi:10.4238/gmr.15028281
8: Langhans M, Niemes S, Pimpl P, Robinson DG. Oryzalin bodies: in addition to its anti-microtubule properties, the dinitroaniline herbicide oryzalin causes nodulation of the endoplasmic reticulum. Protoplasma. 2009;236(1-4):73–84. doi:10.1007/s00709-009-0059-2
9: Lopes RM, Gaspar MM, Pereira J, et al. Liposomes versus lipid nanoparticles: comparative study of lipid-based systems as oryzalin carriers for the treatment of leishmaniasis. J Biomed Nanotechnol. 2014;10(12):3647–3657. doi:10.1166/jbn.2014.1874
10: Kang G, Kim J, Jeon Y, Kim TH. Crystal structure of oryzalin. Acta Crystallogr E Crystallogr Commun. 2015;71(Pt 6):o429. Published 2015 May 30. doi:10.1107/S205698901500955X

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